![molecular formula C20H21N3O5S B12599007 Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy- CAS No. 647852-34-4](/img/structure/B12599007.png)
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- is a synthetic nucleoside analogThis compound is of interest in various fields, including medicinal chemistry and molecular biology, due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the introduction of the benzoylthio and butynyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications. For example, the benzoylthio group can be introduced using benzoyl chloride and a thiol, while the butynyl group can be added through a coupling reaction with an alkyne .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography. The scalability of the synthesis would also be a key consideration, ensuring that the process is cost-effective and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The benzoylthio and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .
Scientific Research Applications
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound can be used to study nucleoside metabolism and to investigate the mechanisms of nucleoside transport and incorporation into nucleic acids.
Mechanism of Action
The mechanism of action of Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism and function. The compound targets specific enzymes involved in nucleoside synthesis and metabolism, such as nucleoside kinases and polymerases. By inhibiting these enzymes, the compound can disrupt the synthesis of DNA and RNA, leading to cell death or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound, naturally occurring nucleoside.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
2’-Deoxycytidine: A deoxyribonucleoside analog used in DNA synthesis studies.
Uniqueness
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- is unique due to the presence of the benzoylthio and butynyl groups, which confer distinct chemical properties and biological activities. These modifications enhance its stability and ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
647852-34-4 |
|---|---|
Molecular Formula |
C20H21N3O5S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
S-[4-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate |
InChI |
InChI=1S/C20H21N3O5S/c21-18-14(8-4-5-9-29-19(26)13-6-2-1-3-7-13)11-23(20(27)22-18)17-10-15(25)16(12-24)28-17/h1-3,6-7,11,15-17,24-25H,5,9-10,12H2,(H2,21,22,27)/t15-,16+,17+/m0/s1 |
InChI Key |
QMRJWXCHCPOISF-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
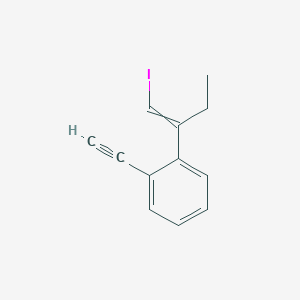
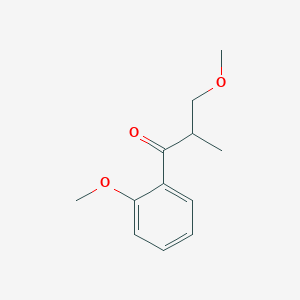
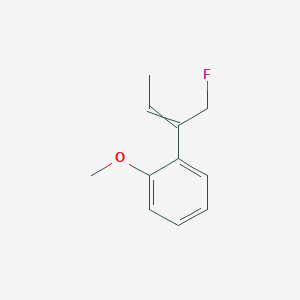
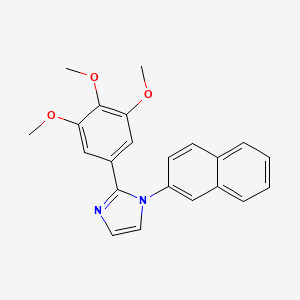

![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
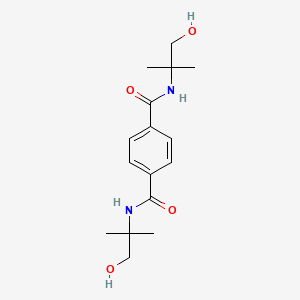
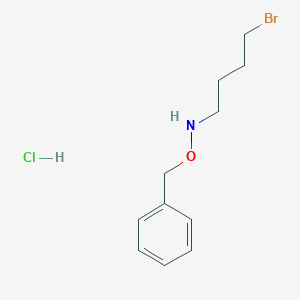
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
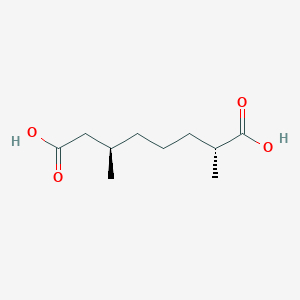

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
